molecular formula C22H23FN4O3S2 B2729522 N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 922022-13-7

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2729522
CAS No.: 922022-13-7
M. Wt: 474.57
InChI Key: NTZJQPIHGKIVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, integrating a piperazine linker, a thiazole ring, and a sulfonamide functional group in a single molecular architecture. This combination of privileged scaffolds is commonly investigated for its potential to interact with various enzymatic targets . The compound features a 4-methylbenzenesulfonamide group, a moiety widely recognized for its role in enzyme inhibition, particularly against carbonic anhydrase (CA) isoforms . Sulfonamide-containing compounds can act as potent inhibitors by coordinating the zinc ion in the enzyme's active site, and they are studied in the context of conditions such as cancer, where isoforms like CA IX and XII are overexpressed . The 2-fluorophenylpiperazine unit is a common pharmacophore in neuropharmacology, often associated with high affinity for various central nervous system (CNS) receptors, including serotonergic targets . Furthermore, the 2-aminothiazole core is a prevalent structure in bioactive molecules with documented antioxidant and antimicrobial properties, making it a valuable template in drug discovery campaigns . The primary research applications of this compound are in the areas of early drug discovery and pharmacological profiling. It serves as a key intermediate or final product for designing and synthesizing novel therapeutic agents. Researchers utilize this compound in in vitro assays to evaluate its inhibitory activity against a range of enzymes, including carbonic anhydrases and kinases . Its mechanism of action is typically investigated through its potential to function as a enzyme inhibitor, receptor ligand, or both, given its complex structure. The presence of the sulfonamide group suggests a likely mechanism involving zinc metalloenzyme inhibition, while the fluorophenylpiperazine segment may confer affinity for G-protein coupled receptors (GPCRs) . This makes it a versatile candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors or ligands for treating inflammatory diseases, CNS disorders, and various forms of cancer. This product is provided for non-human research use only. It is strictly intended for laboratory research purposes and is not certified for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S2/c1-16-6-8-18(9-7-16)32(29,30)25-22-24-17(15-31-22)14-21(28)27-12-10-26(11-13-27)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZJQPIHGKIVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine moiety, a thiazole ring, and a sulfonamide group. The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the initial step may involve the reaction of 2-fluorophenylpiperazine with thiazole derivatives under specific conditions to yield the desired sulfonamide product.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazole derivatives can induce apoptosis in glioblastoma and breast cancer cells at low concentrations, suggesting that this compound may possess comparable antitumor properties .

Cell Line IC50 (µM) Mechanism of Action
Glioblastoma Multiforme< 0.1Induction of apoptosis
Breast Adenocarcinoma< 0.5Cell cycle arrest and apoptosis

Inhibition of Nucleoside Transporters

Another significant aspect of this compound's biological activity is its interaction with equilibrative nucleoside transporters (ENTs). Studies have demonstrated that analogues of piperazine derivatives can selectively inhibit ENT2 more effectively than ENT1, which is crucial for regulating adenosine levels in cancer therapy .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A series of experiments were conducted using various cancer cell lines to assess the cytotoxic potential of the compound. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • In Vivo Pharmacokinetics : Animal models were employed to study the biodistribution and pharmacokinetics of radiolabeled versions of similar compounds. The findings revealed rapid clearance rates and renal excretion as primary pathways, suggesting favorable pharmacokinetic profiles for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperazine or thiazole moieties can lead to improved potency against targeted receptors or enzymes involved in tumor growth .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. The following points summarize key findings:

  • Mechanism of Action : The compound exhibits cytotoxic activity by inducing apoptosis in cancer cells. Studies indicate that it disrupts tubulin polymerization, a crucial process for cancer cell division, thereby inhibiting tumor growth .
  • Cell Line Efficacy : In vitro studies have demonstrated significant cytotoxic effects against multiple cancer types, including breast (MCF-7), cervical (HeLa), and lung (NCI-H460) cancers. For instance, one study reported an IC50 value of 0.99 µM for a related compound against the BT-474 breast cancer cell line .
Cell Line IC50 Value (µM) Effect
MCF-70.99High cytotoxicity
HeLaNot specifiedApoptosis induction
NCI-H460Not specifiedTubulin polymerization inhibition

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders due to the presence of the piperazine moiety, which is known for its activity on neurotransmitter systems.

  • Serotonergic Activity : Compounds containing piperazine rings often exhibit interactions with serotonin receptors. This suggests that N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide may have implications in treating mood disorders or anxiety .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications affect the biological activity of similar compounds.

  • Quantitative Structure–Activity Relationship (QSAR) : Studies utilizing QSAR methodologies have been instrumental in optimizing the design of sulfonamide derivatives with enhanced anticancer activity. These studies help predict the efficacy of new analogs based on their chemical structure .

Synthesis and Derivation

The synthesis of this compound has been documented through various synthetic routes, often starting from commercially available precursors like saccharin and piperazine derivatives.

Synthesis Overview

  • Starting Materials : Saccharin derivatives and 2-fluorophenylpiperazine.
  • Reagents : Potassium carbonate as a base in acetonitrile.
  • Conditions : Reflux conditions to facilitate the reaction.

This synthetic pathway highlights the compound's accessibility for further research and development in pharmaceutical applications .

Chemical Reactions Analysis

Reactions Involving the Piperazine Ring

The piperazine moiety in the compound is a secondary amine , which can undergo alkylation, acylation, or nucleophilic substitution.

  • Acylation : Piperazine reacts with acylating agents (e.g., acyl chlorides) to form amides. This reaction is often catalyzed by bases like DBU to deprotonate the amine and enhance nucleophilicity .

  • Alkylation : Alkylation with alkyl halides or epoxides can introduce new substituents, though steric hindrance from the fluorophenyl group may limit reactivity .

  • Substitution : The piperazine ring may participate in nucleophilic aromatic substitution if activated by electron-donating groups, though the fluorophenyl substituent’s electron-withdrawing nature could reduce reactivity .

Key Reaction Conditions

Reaction TypeReagents/ConditionsOutcome
AcylationAcyl chloride, DBU, DCMFormation of amide derivatives
AlkylationAlkyl halide, base, solventIntroduction of alkyl groups

Thiazole Ring Chemistry

The thiazole ring is an aromatic heterocycle with potential for electrophilic substitution or nucleophilic attack.

Key Reaction Conditions

Reaction TypeReagents/ConditionsOutcome
Electrophilic substitutionElectrophile (e.g., NO₂⁺)Substitution at 2- or 5-positions

Oxoethyl Group Reactions

The -2-oxoethyl group (a ketone) can undergo nucleophilic addition or reduction.

  • Reduction : Using reducing agents like LiAlH₄ or NaBH₄ converts the ketone to a secondary alcohol .

  • Nucleophilic Addition : Grignard reagents or hydride donors may add to the carbonyl, forming alkoxide intermediates that can be protonated .

Key Reaction Conditions

Reaction TypeReagents/ConditionsOutcome
ReductionLiAlH₄, THFSecondary alcohol formation
Nucleophilic additionGrignard reagent, THFAlcohol or alkylated derivatives

Sulfonamide Group Chemistry

The sulfonamide group is typically stable but can undergo cleavage under acidic or basic conditions.

  • Acidic Conditions : Hydrolysis with strong acids (e.g., HCl) may cleave the sulfonamide, releasing the amine .

  • Basic Conditions : Saponification with bases (e.g., NaOH) could also cleave the sulfonamide, though this is less common .

Key Reaction Conditions

Reaction TypeReagents/ConditionsOutcome
Acidic hydrolysisHCl, refluxRelease of amine

Fluorophenyl Group Reactions

The fluorophenyl substituents may influence reactivity through steric and electronic effects.

  • Aromatic Substitution : Fluorine is electron-withdrawing and meta-directing. Substitution reactions may occur at the meta position, though the bulky piperazine ring could hinder this .

  • Electrostatic Interactions : The fluorine atoms may enhance binding to biological targets (e.g., ENTs) via hydrogen bonding or electrostatic interactions, as observed in analogous compounds .

Stability and Solubility

  • Stability : Likely stable under standard conditions but may degrade under harsh acidic/basic or photolytic conditions .

  • Solubility : Lipophilic due to fluorophenyl and aromatic groups, favoring organic solvents over aqueous environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with derivatives reported in recent studies. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Structural Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thiazole-piperazine 2-Fluorophenyl, 4-methylbenzenesulfonamide ~449.5 (estimated) Potential P-gp inhibition (inferred)
Compound 15 () Thiazole-piperazine 4-Fluorophenyl, acetamide 410.51 MMP inhibition (anti-inflammatory)
5c () Piperazine-thiazole 4-Chlorobenzenesulfonamide 430.0 Antiproliferative activity
4l () Piperazine-benzothiazole 1-Benzyl-2-ethyl-4-nitroimidazole Not reported Antiproliferative (no anti-HIV activity)
8a () Piperazine-benzothiazole 4-Methylbenzenesulfonylhydrazide Not reported Anti-HIV/antiproliferative (screened)

Key Differences and Implications

  • Sulfonamide vs. Acetamide Linkers: The target compound’s 4-methylbenzenesulfonamide group (vs.
  • Fluorophenyl Substitution : The 2-fluorophenyl group (vs. 4-fluorophenyl in Compound 15) could alter steric and electronic interactions with targets like P-gp or kinases .
  • Antiproliferative Activity : Sulfonamide derivatives (e.g., 5c in ) show antiproliferative effects, suggesting the target compound may share this activity, though substituent positioning may modulate potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of 2-fluorophenylpiperazine derivatives with thiazole intermediates. Key steps include:

  • Acylation : Reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux with potassium carbonate in ethanol to form the piperazine-amide intermediate .
  • Purification : Use of trifluoroacetic acid (TFA) to remove protecting groups (e.g., boc groups) and silica gel column chromatography (EtOAc/petroleum ether) for final purification .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to acyl chloride) and extending reaction times (e.g., 12-hour reflux) improve yields to ~48% .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for analogous piperazine-thiazole hybrids .
  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify the presence of key groups (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C23H22FN3O3S2C_{23}H_{22}FN_3O_3S_2: 483.12 g/mol) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s pharmacological targets?

  • Methodological Answer :

  • Substituent Variation : Modify the 2-fluorophenyl group (e.g., replace with 4-chlorophenyl or pyridinyl) to assess changes in receptor binding affinity. Piperazine derivatives with trifluoromethyl groups show enhanced metabolic stability, as seen in analogous compounds .
  • Biological Assays : Test inhibitory activity against kinases or GPCRs using in vitro enzyme-linked immunosorbent assays (ELISA) or radioligand binding assays. For example, measure IC50_{50} values for serotonin receptor subtypes (5-HT1A_{1A}/5-HT2A_{2A}) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites, such as hydrogen bonding between the sulfonamide group and Asp116 in target proteins .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize artifacts .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding affinity alongside cellular cAMP assays) .
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed journals, excluding unreliable sources (e.g., BenchChem) .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer doses (1–10 mg/kg) via oral gavage or IV to measure bioavailability and half-life. Monitor plasma concentrations using LC-MS/MS .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels in serum and histopathology of liver tissue. Piperazine-containing compounds may require renal function tests due to potential nephrotoxicity .
  • BBB Penetration : Use transgenic mice (e.g., Mdr1a/b KO) to evaluate central nervous system uptake if targeting neurological disorders .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or NMR .

Q. How can researchers design experiments to differentiate between on-target and off-target effects?

  • CRISPR Knockout Models : Generate cell lines lacking the putative target protein (e.g., 5-HT1A_{1A} receptor) to isolate compound-specific effects .
  • Proteome Profiling : Use affinity pulldown assays with biotinylated analogs to identify interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.